4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione
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Overview
Description
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C12H15NO2. It is a derivative of pentane-1,3-dione, where the 4,4-dimethyl group and a pyridin-2-yl group are attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-(bromomethyl)pyridine with 4,4-dimethyl-1,3-pentanedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridinyl derivatives
Scientific Research Applications
4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
- 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione
- 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione
Uniqueness
This compound is unique due to the specific positioning of the pyridinyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
41070-32-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyridin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3 |
InChI Key |
BTUHIPWWFKHIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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